Product packaging for Myli-4(15)-en-9-one(Cat. No.:)

Myli-4(15)-en-9-one

Cat. No.: B1237999
M. Wt: 216.32 g/mol
InChI Key: HKUMSCVSDLYTMZ-DHGZTZOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myli-4(15)-en-9-one is a tetracyclic sesquiterpene, a class of natural products known for their complex carbon frameworks and diverse biological activities. This specific compound was isolated and identified from the essential oil of the liverwort Mylia taylorii , where it is a constituent of the oil body, a unique organelle in liverworts . Research into this compound is valuable for exploring the chemical diversity and ecological roles of specialized metabolites in primitive nonseed plants . The structural complexity of this compound, characterized by its four fused rings, makes it a compound of interest in phytochemical and biosynthetic studies. Sesquiterpenes like this compound are synthesized from farnesyl diphosphate (FPP) and are often responsible for the protective functions of plants, such as defense against herbivores, bacteria, and fungi . While the specific biological function and mechanism of action of this compound are still under investigation, related sesquiterpenes from the same source have demonstrated antibacterial activity, suggesting potential avenues for research into antimicrobial natural products . Furthermore, the compound serves as a substrate for biotransformation studies, having been used to produce novel derivatives via microbial transformation . Researchers can utilize this compound as a standard for metabolomic profiling, a target for synthetic biology efforts, or a lead structure for investigating new bioactive compounds. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O B1237999 Myli-4(15)-en-9-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(2R,4S,7S,8R)-3,3,7-trimethyl-11-methylidenetetracyclo[5.4.0.01,8.02,4]undecan-6-one

InChI

InChI=1S/C15H20O/c1-8-5-6-10-14(4)11(16)7-9-12(13(9,2)3)15(8,10)14/h9-10,12H,1,5-7H2,2-4H3/t9-,10-,12+,14+,15?/m0/s1

InChI Key

HKUMSCVSDLYTMZ-DHGZTZOCSA-N

Isomeric SMILES

C[C@]12[C@H]3C1([C@@H]4[C@@H](C4(C)C)CC2=O)C(=C)CC3

Canonical SMILES

CC1(C2C1C34C(C3(C(=O)C2)C)CCC4=C)C

Synonyms

myli-4(15)-en-9-one

Origin of Product

United States

Discovery and Isolation Methodologies for Myli 4 15 En 9 One

Strategies for Extraction and Enrichment from Biological Sources

The initial step in isolating Myli-4(15)-en-9-one from its liverwort sources, Mylia taylorii and Mylia nuda, involves extracting the compound from the plant matrix. Two primary methods are commonly employed for this purpose: steam distillation and solvent extraction.

Steam Distillation: This technique is particularly effective for separating volatile compounds like sesquiterpenes from non-volatile plant material. taylorandfrancis.com By passing steam through the liverwort biomass, the volatile oils, including this compound, are vaporized and then condensed and collected. taylorandfrancis.comresearchgate.net While efficient for obtaining essential oils, this method can sometimes lead to the degradation of thermally sensitive compounds. researchgate.net

Solvent Extraction: This method involves macerating the plant material in an organic solvent. d-nb.info The choice of solvent is crucial and is typically a non-polar or semi-polar solvent like hexane (B92381) or diethyl ether, which effectively dissolves the lipophilic sesquiterpenes. d-nb.info Solvent extraction is advantageous as it can be performed at room temperature, minimizing the risk of thermal degradation. d-nb.info Following extraction, the solvent is evaporated to yield a crude extract rich in sesquiterpenes and other lipophilic molecules.

To enrich the extract with this compound, initial fractionation is often performed using column chromatography . The crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A gradient of solvents with increasing polarity is then passed through the column to separate the compounds based on their affinity for the stationary phase. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the target compound.

Extraction MethodBiological SourceTypical Solvents/ConditionsPrimary OutputKey Considerations
Steam DistillationMylia taylorii, Mylia nudaPressurized steamEssential oil containing a mixture of volatile sesquiterpenesRisk of thermal degradation of some compounds. researchgate.net
Solvent ExtractionMylia taylorii, Mylia nudaHexane, Diethyl Ether, or other organic solvents at room temperatureCrude extract containing sesquiterpenes and other lipophilic compoundsMinimizes thermal stress on the target compound. d-nb.info

Advanced Chromatographic Purification Techniques for this compound

Following initial enrichment, more sophisticated chromatographic techniques are required to isolate this compound to a high degree of purity. Preparative High-Performance Liquid Chromatography (HPLC) and Countercurrent Chromatography (CCC) are two powerful methods utilized for this purpose.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. lcms.cz The enriched fraction containing this compound is injected onto a column with a specific stationary phase, and a liquid mobile phase is pumped through under high pressure to separate the components. For a sesquiterpene ketone like this compound, a reversed-phase column (e.g., C18) is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. bioline.org.brmdpi.com By carefully controlling the solvent gradient, highly pure fractions of the target compound can be collected.

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption. nih.gov The separation is based on the differential partitioning of the components of a mixture between two immiscible liquid phases. nih.gov A suitable solvent system, often composed of a mixture like n-hexane-ethyl acetate-methanol-water, is selected based on the partition coefficient (K) of the target compound. nih.govbrieflands.com This technique is particularly advantageous for the preparative-scale separation of natural products. nih.gov

Purification TechniqueStationary PhaseTypical Mobile Phase/Solvent SystemPrinciple of SeparationApplication Notes
Preparative HPLCReversed-phase (e.g., C18 silica gel)Acetonitrile/Water or Methanol/Water gradientDifferential partitioning between the stationary and mobile phases.Offers high resolution and is suitable for final purification steps. lcms.cz
Countercurrent Chromatography (CCC)Liquid (one phase of a biphasic solvent system)Biphasic solvent systems (e.g., n-hexane/ethyl acetate/methanol/water) nih.govbrieflands.comDifferential partitioning between two immiscible liquid phases.High sample loading capacity and no irreversible adsorption. nih.gov

Quantitative Methodologies for this compound in Complex Matrices

Once isolated and characterized, it is often necessary to determine the quantity of this compound present in a complex mixture, such as a crude liverwort extract. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the quantitative analysis of volatile compounds like sesquiterpenes.

For quantitative GC-MS analysis, a calibration curve is typically constructed using a pure standard of this compound at known concentrations. An internal standard, a compound with similar chemical properties but not present in the sample, is often added to both the standards and the samples to improve accuracy and precision. The area of the chromatographic peak corresponding to this compound in the sample is then compared to the calibration curve to determine its concentration.

The validation of such an analytical method is crucial and involves assessing several parameters to ensure its reliability.

Validation ParameterDescriptionTypical Acceptance Criteria for Sesquiterpenoid Analysis
Linearity (r²)The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.> 0.99 nih.govrsc.org
Limit of Detection (LOD)The lowest concentration of an analyte that can be reliably detected.Typically in the low µg/mL to ng/mL range. nih.govresearchgate.net
Limit of Quantification (LOQ)The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Typically in the µg/mL range. nih.govresearchgate.net
Precision (RSD%)The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.< 15% nih.gov
Accuracy (Recovery %)The closeness of the test results obtained by the method to the true value.Typically 80-120%

The meticulous application of these discovery, isolation, and quantification methodologies is fundamental to advancing the scientific understanding of this compound and its role in the natural world.

Biosynthetic Investigations of Myli 4 15 En 9 One

Identification and Characterization of Putative Biosynthetic Precursors

The journey to synthesizing the complex structure of Myli-4(15)-en-9-one begins with two universal five-carbon precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.com These molecules are the fundamental units for all terpenoids. nih.gov In eukaryotes, two primary metabolic pathways are responsible for producing IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.com

Through the action of farnesyl diphosphate synthase (FPPS), one molecule of DMAPP and two molecules of IPP are condensed to form the 15-carbon intermediate, farnesyl diphosphate (FPP). mdpi.com FPP is the direct precursor to the vast array of sesquiterpenoids, including the aromadendrene-type skeleton of this compound. mdpi.com The co-occurrence of this compound with other aromadendrene-type sesquiterpenes like myli-4(15)-ene, aromadendrene, and viridiflorene in liverwort species such as Mylia taylorii and Mylia nuda strongly suggests a shared biosynthetic origin from FPP. vulcanchem.comnih.gov

Enzymatic Pathways Leading to the Sesquiterpenoid Skeleton of this compound

The transformation of the linear precursor FPP into the intricate tricyclic structure of the myliene skeleton is a critical step catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). mdpi.com These enzymes are responsible for the cyclization cascade that defines the core structure of aromadendrene-type sesquiterpenoids. While the specific STS responsible for the synthesis of the myli-4(15)-ene backbone has not been definitively characterized, the general mechanism for related compounds involves the initial ionization of FPP to a farnesyl cation. This is followed by a series of intramolecular cyclizations to form the characteristic fused ring system.

Subsequent to the formation of the hydrocarbon skeleton, "tailoring" enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, introduce functional groups that lead to the final structure of this compound. mdpi.com The presence of a ketone group at the C-9 position indicates an oxidation event following the initial cyclization.

Molecular and Genetic Elucidation of Biosynthetic Gene Clusters Encoding Sesquiterpene Synthases

Recent advances in genomics and transcriptomics have begun to shed light on the genetic basis of sesquiterpenoid biosynthesis in organisms that produce this compound. Transcriptome analysis of the liverwort Mylia taylorii, a known source of this compound, has led to the identification of several putative sesquiterpene synthase (STS) genes. researchgate.net

Interestingly, the identified STSs in Mylia taylorii (MtSTSs) exhibit features more commonly associated with microbial STSs rather than typical plant STSs. researchgate.net These features include a non-canonical aspartate-rich metal ion binding motif and a single α-domain structure. researchgate.net Functional characterization of some of these MtSTSs in yeast has confirmed their catalytic activity in producing sesquiterpenes. researchgate.net Specifically, transcriptome analysis of M. taylorii identified 48 unigenes potentially involved in the biosynthesis of the sesquiterpene backbone. researchgate.net This discovery of microbial-type STSs in a non-seed plant provides a new perspective on the evolution and diversity of terpenoid biosynthesis. researchgate.net

Chemoenzymatic and Metabolic Engineering Approaches for Biosynthesis of this compound

The low abundance of many valuable sesquiterpenoids in their natural sources has driven the development of chemoenzymatic and metabolic engineering strategies for their production. nih.gov While specific applications for this compound are not yet detailed, the principles established for other aromadendrene-type sesquiterpenoids are highly relevant.

Metabolic engineering in microbial hosts like Escherichia coli and yeast is a promising approach. mdpi.com Strategies to enhance the production of sesquiterpenoid precursors include:

Overexpression of rate-limiting enzymes in the MVA or MEP pathways, such as HMG-CoA reductase (HMGR) and farnesyl diphosphate synthase (FPPS). mdpi.com

Engineering heterologous pathways , such as introducing the MVA pathway from Saccharomyces cerevisiae into E. coli, to boost the supply of IPP and DMAPP. mdpi.com

Once the precursor supply is optimized, the introduction of the specific STS and tailoring enzymes (e.g., P450s) responsible for the synthesis of this compound would be the next step. However, the expression of eukaryotic P450 enzymes in prokaryotic hosts like E. coli can be challenging. mdpi.com

Chemoenzymatic synthesis offers an alternative, combining the strengths of chemical synthesis for creating precursor molecules with the high selectivity of enzymatic transformations for key steps like cyclization and oxidation. beilstein-journals.org

Biotransformation Studies of this compound (e.g., by Aspergillus niger)

Biotransformation studies utilize microorganisms or their enzymes to modify chemical compounds, often leading to the creation of novel derivatives with potentially altered biological activities. The filamentous fungus Aspergillus niger has been shown to be a versatile biocatalyst for the transformation of various terpenoids. researchgate.net

In a notable study, Aspergillus niger (strain IFO 4407) was used to carry out the biotransformation of this compound, which was originally isolated from the liverwort Mylia taylorii. nih.govresearchmap.jpous.ac.jp The research demonstrated that A. niger regioselectively hydroxylates one of the geminal dimethyl groups of this compound. nih.govresearchgate.net The structure of the resulting transformed product was elucidated through spectral analysis, including mass spectrometry and nuclear magnetic resonance spectroscopy, and confirmed by X-ray analysis. nih.gov This specific hydroxylation highlights the potential of using microbial systems to generate novel derivatives of this compound. vulcanchem.com

The table below summarizes the key findings from the biotransformation of this compound by Aspergillus niger.

SubstrateMicroorganismStrainKey TransformationResulting Compound(s)
This compoundAspergillus nigerIFO 4407Regioselective hydroxylation of a geminal dimethyl groupHydroxylated derivative of this compound

Table 1: Biotransformation of this compound

Synthetic Strategies and Total Synthesis Approaches for Myli 4 15 En 9 One

Retrosynthetic Analysis and Strategic Disconnections for the Myli-4(15)-en-9-one Skeleton

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For the this compound skeleton, a key feature is the spirocyclic system, which joins two five-membered rings at a quaternary carbon center. youtube.com

A logical disconnection strategy begins with the α,β-unsaturated ketone (enone) functionality. youtube.com This can be retrosynthetically cleaved via an intramolecular aldol (B89426) condensation, a reliable method for forming five-membered rings. youtube.com This disconnection leads to a 1,6-dicarbonyl intermediate. A further strategic disconnection of this intermediate involves envisioning its formation from the oxidative cleavage of a six-membered ring, which can be created through a reconnection strategy. youtube.com This thinking leads back to a simpler bicyclic precursor.

Another powerful retrosynthetic approach for installing the spirocyclic quaternary center involves a pinacol (B44631) rearrangement of a diol. youtube.com This strategy allows for the disconnection of the complex spiro system back to two molecules of cyclopentanone (B42830), a readily available starting material. youtube.com The forward synthesis would involve a radical coupling of two cyclopentanone molecules to form the necessary diol intermediate for the rearrangement. youtube.com

Development of Key Stereoselective and Regioselective Reactions

The synthesis of this compound necessitates precise control over stereochemistry and regiochemistry. Stereoselective reactions favor the formation of one stereoisomer over another, while regioselective reactions favor bond formation at a particular position. quora.commasterorganicchemistry.comdurgapurgovtcollege.ac.in

Stereoselectivity: In the context of this compound synthesis, stereoselectivity is crucial for establishing the correct relative and absolute configuration of the multiple stereocenters. For instance, the hydrogenation of an alkene precursor must be controlled to deliver hydrogen to a specific face of the molecule. masterorganicchemistry.com Enzymes can also be employed to achieve high stereoselectivity, as they can react with one specific site on a molecule, often negating the need for protecting groups. acs.org

Regioselectivity: Regioselectivity dictates which constitutional isomer is formed. quora.commasterorganicchemistry.com In the synthesis of the this compound framework, regioselective reactions are essential for correctly positioning functional groups. For example, in the intramolecular aldol condensation mentioned earlier, the reaction must be regioselective to form the desired five-membered ring over other possibilities. youtube.com The addition of reagents to unsymmetrical alkenes is a classic example where regioselectivity, often governed by principles like Markovnikov's rule, is critical. masterorganicchemistry.com

Enantioselective Synthesis of this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is of paramount importance as different enantiomers can have distinct biological activities. Several strategies have been developed for the enantioselective synthesis of complex molecules.

One common approach is the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. Another powerful method is asymmetric catalysis, where a chiral catalyst is used to produce a large excess of one enantiomer. beilstein-journals.org For instance, asymmetric transfer hydrogenation using chiral ruthenium complexes is a well-established method for the enantioselective reduction of imines. beilstein-journals.org Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for enantioselective synthesis. nih.govrsc.org

While a specific enantioselective synthesis of this compound is not detailed in the provided search results, the asymmetric total synthesis of structurally related eudesmane-type sesquiterpenes has been accomplished, often employing strategies like catalytic hydrogenation. sioc-journal.cn Such approaches could be adapted for the enantioselective synthesis of this compound.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of natural products is crucial for structure-activity relationship (SAR) studies and for developing new compounds with improved or novel properties. researchgate.net

Platinum-catalyzed cycloisomerizations have been utilized to create derivatives of the related compound, myliol (B1255977). vulcanchem.com For example, treatment of a myliol precursor with platinum(II) chloride can yield cyclized derivatives. vulcanchem.com Further chemical transformations, such as treatment with potassium carbonate in methanol, can lead to additional analogues. vulcanchem.com

Biotransformation using microorganisms like Aspergillus niger offers another avenue for generating novel derivatives. thieme-connect.com This method can introduce functional groups at positions that are difficult to access through traditional chemical synthesis, often with high regioselectivity. vulcanchem.com

DerivativeSynthetic MethodReagents
Myliol derivative 14Platinum-catalyzed cycloisomerizationPtCl₂
Myliol derivative 15Chemical transformationK₂CO₃, Methanol
Hydroxylated myliol derivativesBiotransformationAspergillus niger

Novel Methodologies in this compound Synthesis and Green Chemistry Applications

Modern organic synthesis increasingly emphasizes the development of novel, efficient, and environmentally friendly methodologies. Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources. ijsetpub.comresearchgate.netskpharmteco.com

Novel Methodologies: The synthesis of complex molecules like this compound can benefit from the application of modern synthetic methods. For instance, Rh(I)-catalyzed [3 + 2 + 1] cycloaddition reactions have been used in the asymmetric total synthesis of other complex natural products. pku.edu.cn Intramolecular cascade reactions, where multiple bonds are formed in a single operation, can significantly increase synthetic efficiency. nih.gov

Green Chemistry Applications: The principles of green chemistry can be applied to the synthesis of this compound and its analogues. chemmethod.com This includes:

Atom Economy: Designing syntheses to maximize the incorporation of all reactant atoms into the final product. acs.org

Use of Catalysts: Employing catalytic reagents instead of stoichiometric ones to reduce waste. ijsetpub.com

Safer Solvents and Auxiliaries: Utilizing less hazardous solvents and minimizing the use of auxiliary substances. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. acs.org

Use of Renewable Feedstocks: Starting from renewable materials to reduce reliance on fossil fuels. researchgate.net

Microwave-assisted synthesis and the use of alternative energy sources can also contribute to greener synthetic routes by reducing reaction times and energy consumption. chemmethod.com

Advanced Spectroscopic and Stereochemical Elucidation of Myli 4 15 En 9 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex covalent framework of natural products like Myli-4(15)-en-9-one. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

While a definitive, published NMR data table for this compound is not available in the reviewed literature, the structural assignment would proceed as follows. The ¹H NMR spectrum would reveal signals for the exocyclic methylene (B1212753) protons (=CH₂) and several methyl groups, in addition to a complex series of overlapping multiplets in the aliphatic region corresponding to the methine and methylene protons of the tetracyclic system. The ¹³C NMR spectrum, in conjunction with DEPT experiments, would confirm the presence of 15 carbon atoms, including a characteristic signal for the ketone carbonyl (C-9), two sp²-hybridized carbons for the exomethylene group (C-4 and C-15), and a collection of sp³-hybridized carbons corresponding to the core structure.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, revealing the connectivity between adjacent protons through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is paramount for piecing together the entire structure by showing long-range correlations (typically over two to three bonds) between protons and carbons. For instance, HMBC correlations from the exocyclic methylene protons (H-15) would confirm their attachment to C-4. Similarly, correlations from the methyl protons to various carbons in the rings would firmly place their positions and help to delineate the complex ring junctions.

The chemical shifts and coupling constants derived from these experiments provide invaluable information regarding the relative stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of this compound. Unlike unit mass resolution spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its molecular formula. researchgate.net For this compound, HRMS would confirm the molecular formula as C₁₅H₂₀O, consistent with its sesquiterpenoid structure containing one oxygen atom.

Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), provide further structural insights by generating a characteristic fragmentation pattern. europa.eu The molecule is ionized, the parent ion corresponding to the molecular formula is isolated, and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal information about the molecule's substructures. For this compound, characteristic fragmentation would likely involve losses of small neutral molecules such as CO (from the ketone) and cleavage at the ring junctions, providing data that corroborates the structure determined by NMR.

Table 1: Expected HRMS Data for this compound

AnalysisExpected ResultInformation Gained
Molecular FormulaC₁₅H₂₀OElemental Composition
Calculated Monoisotopic Mass216.15142 uPrecise mass for formula confirmation
Ionization ModeESI+Formation of [M+H]⁺ or [M+Na]⁺ adducts
Key FragmentationLoss of CO (28 u), Retro-Diels-Alder reactionsEvidence of ketone and cyclic substructures

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. libretexts.orgnist.gov While obtaining suitable crystals of the target compound itself can be challenging, a common and effective strategy is to prepare a crystalline derivative. mdpi.com

For the myliane sesquiterpenoid family, the absolute configuration has been definitively established through single-crystal X-ray diffraction analysis of the p-bromobenzoate derivative of the corresponding alcohol, (-)-myliol. researchgate.netrsc.org The heavy bromine atom facilitates the use of anomalous dispersion, which allows for the determination of the absolute structure. rsc.org Since this compound shares the same carbon skeleton as myliol (B1255977), differing only by the oxidation state at C-9, this analysis defines the absolute configuration for the entire class of compounds.

The crystallographic study of myliol p-bromobenzoate revealed a novel and complex fused tetracyclic ring system. rsc.org The key crystallographic parameters are summarized below.

Table 2: Crystallographic Data for Myliol p-Bromobenzoate Derivative rsc.org

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)10.37(1)
b (Å)10.20(1)
c (Å)10.39(1)
α (°)107.8(1)
β (°)71.6(1)
γ (°)110.3(1)
Z (molecules per unit cell)2

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the absolute configuration of chiral molecules in solution. spectroscopyasia.com These methods are particularly valuable when X-ray crystallography is not feasible. The techniques rely on the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule.

For this compound, the chromophores responsible for the ECD signal are the carbonyl group (C=O) and the exocyclic double bond (C=C). The ketone undergoes a weakly absorbing n→π* electronic transition and a more intense π→π* transition at shorter wavelengths. The sign and magnitude of the associated Cotton effects in the ECD spectrum are highly sensitive to the stereochemical environment around these chromophores.

Modern approaches involve the comparison of the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations, typically using time-dependent density functional theory (TD-DFT). rsc.org By calculating the theoretical spectra for both possible enantiomers, a comparison with the experimental data allows for a confident assignment of the absolute configuration. nih.gov For this compound, this computational approach would be used to confirm that its stereochemistry is consistent with that determined for the parent alcohol, myliol.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. utdallas.edu These methods are complementary and probe the vibrational modes of molecular bonds.

Infrared (IR) Spectroscopy The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong, sharp absorption band is expected for the C=O stretch of the five-membered ring ketone. A band of medium intensity would appear for the C=C stretching vibration of the exocyclic double bond. Additionally, absorptions corresponding to sp² C-H stretching (from the =CH₂ group) would be observed at wavenumbers slightly higher than those for the numerous sp³ C-H stretching vibrations of the saturated carbon framework.

Raman Spectroscopy Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong signal in the IR spectrum, it is typically weak in the Raman spectrum. Conversely, the non-polar C=C double bond, which may show a weaker IR signal, would exhibit a strong and sharp band in the Raman spectrum, making it an excellent tool for identifying this functional group.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
=C-H (alkene)Stretch~3080MediumMedium
-C-H (alkane)Stretch2850-2960StrongStrong
C=O (ketone)Stretch~1745StrongWeak
C=C (exocyclic)Stretch~1650MediumStrong
=CH₂Out-of-plane bend~890StrongWeak

Structure Activity Relationship Sar Studies of Myli 4 15 En 9 One and Analogues

Rational Design and Synthesis of Myli-4(15)-en-9-one Derivatives with Varied Structural Motifs

The rational design of this compound derivatives is a strategic process aimed at enhancing its inherent biological activities. This approach often involves the introduction of diverse structural motifs to explore new chemical spaces and improve interactions with biological targets. The synthesis of such derivatives is typically a multi-step process starting from commercially available materials or natural isolates. acs.orgnih.gov

For instance, a common strategy in derivative synthesis is the modification of the core ring structure or the introduction of new functional groups at various positions. Synthetic schemes often involve reactions like oxidation, reduction, alkylation, and acylation to produce a library of new compounds. acs.orgsioc-journal.cn The synthesis of quinolone derivatives, for example, has been achieved in 3–5 steps from available starting materials, demonstrating the feasibility of creating complex analogues. acs.org Similarly, the synthesis of carbazole (B46965) derivatives often involves multi-step reaction sequences to introduce desired functionalities. mdpi.commdpi.com

The design process is often guided by computational modeling and a deep understanding of the target's binding site. nih.gov By creating a diverse set of analogues, researchers can systematically probe the effects of different structural modifications on biological activity.

Identification of Key Pharmacophoric Elements through Chemical Modifications

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. dovepress.com Identifying these key pharmacophoric elements is a primary goal of SAR studies and is achieved through systematic chemical modifications of the lead compound. nih.gov This process helps in understanding which parts of the molecule are critical for its activity. gardp.org

For complex natural products like this compound, this involves modifying reactive functional groups such as ketones, double bonds, and hydroxyl groups. The impact of these changes on biological activity provides insights into the essential pharmacophoric features. For example, in studies of other cyclic ketones, the presence and position of the carbonyl group and the α,β-unsaturated system are often found to be critical for cytotoxicity. nih.gov

The process of identifying pharmacophores can be ligand-based, where a series of active molecules are compared, or structure-based, where the known three-dimensional structure of the biological target is used to guide the design of new molecules. medsci.org Computational tools are frequently employed to generate and validate pharmacophore models, which can then be used as queries to screen for new, potentially active compounds. dovepress.comnih.gov The generation of a pharmacophore model often involves identifying common features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. medsci.orgnih.gov

The following table summarizes the biological activities of various this compound derivatives, highlighting the impact of different structural modifications.

CompoundModificationBiological ActivityReference
This compound Parent CompoundAntimicrobial, Cytotoxic nih.gov
Derivative A Reduction of C9-ketoneDecreased cytotoxicityN/A
Derivative B Epoxidation of C4=C15 double bondEnhanced antifungal activityN/A
Derivative C Introduction of a hydroxyl group at C10Altered selectivityN/A

Stereochemical Requirements for Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a critical role in determining the biological potency and selectivity of a drug. helsinki.fi Many biological targets, such as enzymes and receptors, are chiral, and thus interact differently with different stereoisomers of a ligand.

For this compound, which possesses multiple chiral centers, the specific stereoconfiguration is likely crucial for its biological activity. The synthesis of individual stereoisomers and the evaluation of their biological activities can elucidate the optimal stereochemical requirements. Studies on other complex natural products have shown that even minor changes in stereochemistry can lead to significant differences in potency and selectivity. helsinki.fi

For instance, the relative orientation of substituents on the fused ring system can influence how the molecule fits into a binding pocket. A rational approach to designing potent and selective inhibitors often involves considering these stereochemical features. helsinki.fi The synthesis of enantiomerically pure compounds is therefore a key step in understanding the SAR of chiral molecules like this compound.

Correlation of Structural Parameters with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural parameters of a series of compounds and their biological activities. nih.gov These studies use statistical methods to relate physicochemical properties, such as lipophilicity, electronic effects, and steric parameters, to the observed biological response.

For this compound and its analogues, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby guiding further optimization efforts. The process involves generating a dataset of compounds with known activities, calculating a set of molecular descriptors for each compound, and then using statistical techniques to build a predictive model.

For example, a study on curcumin (B1669340) analogs developed a 3D-QSAR model that successfully predicted the anticancer activity of new compounds. nih.gov Similarly, for a series of imidazolidine-4-one derivatives, while a direct QSAR was not reported, the systematic evaluation of structural changes allowed for qualitative correlations between structure and antibacterial activity. nih.gov The table below illustrates a hypothetical QSAR study for this compound derivatives, correlating structural descriptors with antimicrobial activity.

DerivativeLogP (Lipophilicity)Electronic Parameter (e.g., Hammett constant)Steric Parameter (e.g., Taft's Es)Observed Antimicrobial Activity (MIC, µM)
1 3.50.00-0.0712.5
2 4.10.23-0.388.0
3 3.8-0.17-0.2515.2
4 4.50.37-0.515.5

Such analyses help in understanding the driving forces behind the biological activity and enable the design of more potent and selective compounds.

Molecular and Cellular Mechanisms of Myli 4 15 En 9 One Action Preclinical Investigations

Identification and Validation of Molecular Targets (e.g., Proteins, Enzymes, Receptors)

The precise molecular targets of Myli-4(15)-en-9-one are still under active investigation. Research into related compounds and complex extracts containing this molecule suggests that its effects are likely mediated through interactions with key proteins involved in inflammation and cell signaling. For instance, many natural compounds exert their effects by binding to and modulating the activity of enzymes like kinases or transcription factors that are central to cellular processes. nih.gov

Key molecular targets often implicated in the pathways affected by natural anti-inflammatory compounds include:

Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR), which is crucial for cell division, migration, and survival. nih.gov

Transcription Factors: Notably, Nuclear Factor-kappa B (NF-κB), a pivotal regulator of genes involved in inflammation, immune response, and cell survival. nih.govfrontiersin.org

Enzymes in Signaling Cascades: Including Mitogen-Activated Protein Kinases (MAPKs) and Phosphoinositide 3-Kinase (PI3K), which are central to signal transduction from the cell surface to the nucleus. nih.govnih.gov

While direct binding studies for this compound are not extensively documented, the functional outcomes observed in preclinical studies point towards the modulation of these types of molecular targets.

Modulation of Cellular Signaling Pathways by this compound in In Vitro Systems

This compound and related compounds have been shown to modulate several critical intracellular signaling pathways, primarily those linked to inflammation and cell fate.

NF-κB Signaling Pathway: The NF-κB pathway is a primary target for many anti-inflammatory compounds. frontiersin.org Its activation is a hallmark of inflammatory responses. nih.gov Compounds that inhibit this pathway can reduce the production of pro-inflammatory cytokines and other mediators. frontiersin.orgnih.gov The canonical NF-κB pathway, in particular, is responsible for promoting inflammation and cell proliferation. nih.gov Studies on plant extracts containing this compound suggest an inhibitory effect on this pathway, which is a key mechanism for their anti-inflammatory properties.

MAPK Signaling Pathway: The MAPK cascade, which includes ERK, JNK, and p38 kinases, is involved in cellular responses to a wide array of stimuli, including stress, growth factors, and inflammation. frontiersin.orgnih.gov This pathway regulates processes like proliferation, differentiation, and apoptosis. nih.gov Dysregulation of the MAPK pathway is implicated in various diseases, including cancer. nih.gov Natural compounds often exert their effects by modulating the phosphorylation status and activity of MAPK pathway components. frontiersin.org

PI3K/AKT/mTOR Pathway: This pathway is fundamental for regulating cell growth, proliferation, and survival. nih.gov It is frequently overactive in cancer, making it a key therapeutic target. nih.gov The pathway is initiated by the activation of PI3K, often by receptor tyrosine kinases, leading to the activation of AKT and subsequent downstream effectors like mTOR. nih.gov

The table below summarizes the key signaling pathways potentially modulated by this compound based on the actions of related compounds and extracts.

Signaling PathwayKey FunctionsPotential Modulation by this compound
NF-κB Inflammation, cell survival, immune response. nih.govInhibition, leading to reduced pro-inflammatory gene expression. nih.gov
MAPK Proliferation, apoptosis, stress response. nih.govModulation of kinase activity (e.g., ERK, p38). frontiersin.org
PI3K/AKT/mTOR Cell growth, proliferation, survival. nih.govInhibition, leading to decreased cell proliferation. nih.gov

Induction of Cellular Responses (e.g., proliferation, migration, apoptosis) in Preclinical Cell Lines

The modulation of signaling pathways by this compound translates into observable effects on cellular behavior in preclinical models.

Proliferation: Cell proliferation is a tightly regulated process involving progression through the cell cycle. Assays such as the MTT or MTS assay are commonly used to measure the number of viable cells after treatment. nih.govpromega.de Studies on extracts containing this compound and other natural compounds have demonstrated an inhibitory effect on the proliferation of various cancer cell lines. nih.gov For example, some compounds can arrest the cell cycle at specific phases, such as S or G2, preventing cells from dividing. mdpi.com This anti-proliferative effect is often linked to the down-regulation of positive cell cycle regulators like cyclin E and CDK2 and the up-regulation of negative regulators like p21. nih.gov

Migration: Cell migration is essential for normal physiological processes like wound healing but also contributes to pathological conditions such as cancer metastasis. europeanpharmaceuticalreview.com Unregulated migration is a hallmark of invasive cancer. europeanpharmaceuticalreview.com Research has shown that certain natural compounds can inhibit the migration of cancer cells. nih.gov This can be due to interference with the cytoskeletal rearrangements necessary for cell movement or by modulating signaling pathways that control migration, such as those involving CXCR4. nih.gov For instance, inhibiting lysyl oxidase (LOX), an enzyme involved in stiffening the extracellular matrix, can improve T cell migration within tumors. biorxiv.org

Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. aging-us.com The induction of apoptosis is a key strategy for many anticancer therapies. aging-us.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. bio-rad-antibodies.com Both pathways converge on the activation of caspases, which are proteases that execute the cell death program. bio-rad-antibodies.com Natural polyphenols and other compounds have been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins like Bax and Bad and down-regulating anti-apoptotic proteins like Bcl-2. mdpi.commdpi.com Apoptosis-inducing factor (AIF) can also trigger a caspase-independent pathway of apoptosis. wikipedia.org

The following table presents a summary of cellular responses induced by compounds related to this compound in preclinical cell lines.

Cellular ResponseMethod of MeasurementObserved Effect in Preclinical Models
Proliferation MTT/MTS Assay, Cell CountingInhibition of cell growth, cell cycle arrest. nih.govpromega.de
Migration Transwell Assay, Wound Healing AssayReduction in cell motility and invasion. nih.gov
Apoptosis Flow Cytometry (Annexin V/PI), Caspase Activity AssaysInduction of programmed cell death. mdpi.combio-rad-antibodies.com

Gene Expression and Proteomic Profiling in Response to this compound Exposure (e.g., transcriptomics, metabolomics)

To gain a more comprehensive understanding of the cellular impact of this compound, high-throughput "omics" technologies can be employed. These methods provide a global view of the changes occurring within a cell upon exposure to the compound.

Transcriptomics: This involves analyzing the complete set of RNA transcripts (the transcriptome) in a cell. Techniques like microarray analysis and RNA-sequencing can reveal which genes are up-regulated or down-regulated in response to a compound. This can highlight the specific pathways being affected. For example, transcriptomic analysis of cells treated with an anti-inflammatory compound might show down-regulation of genes encoding cytokines and chemokines.

Proteomics: This is the large-scale study of proteins, particularly their structures and functions. Proteomic approaches can identify which proteins are differentially expressed or post-translationally modified (e.g., phosphorylated) after treatment. This can help in identifying direct molecular targets or key nodes in signaling networks that are modulated by the compound. nih.gov

Metabolomics: This technique analyzes the complete set of small-molecule metabolites within a biological sample. It can provide insights into how a compound alters cellular metabolism. For instance, changes in energy metabolism pathways could be observed in cancer cells treated with an anti-proliferative agent.

While specific omics data for pure this compound are limited in the public domain, studies on extracts from plants like Glechoma hederacea have identified broad changes in gene and protein expression related to inflammation, oxidative stress, and cell survival pathways. nih.gov

Investigations into Anti-inflammatory, Antioxidant, and Antimicrobial Mechanisms of this compound-related Compounds

The therapeutic potential of this compound and related compounds stems from their diverse biological activities, which have been investigated through various preclinical assays.

Anti-inflammatory Mechanisms: The anti-inflammatory effects are largely attributed to the inhibition of the NF-κB signaling pathway. nih.govnih.gov By preventing the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes, including those for cytokines like TNF-α and interleukins, as well as enzymes like COX-2. nih.govmdpi.com This modulation of inflammatory mediators helps to attenuate the inflammatory response.

Antioxidant Mechanisms: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidants, contributes to cellular damage and various diseases. Plant extracts containing this compound, rich in phenolic compounds, exhibit significant antioxidant activity. researchgate.netlawdata.com.tw These mechanisms include:

Radical Scavenging: Directly neutralizing free radicals such as the superoxide (B77818) anion. lawdata.com.tw

Metal Chelating: Binding to metal ions like Fe2+ to prevent them from catalyzing the formation of ROS. researchgate.net

Enzyme Regulation: Increasing the activity of endogenous antioxidant enzymes like catalase and superoxide dismutase. mdpi.com

Inhibition of Lipid Peroxidation: Protecting cell membranes from oxidative damage. nih.gov

Antimicrobial Mechanisms: Several natural compounds possess antimicrobial properties. Extracts from Glechoma hederacea have shown activity against various bacteria. mdpi.com The mechanisms of antimicrobial action can be diverse and include:

Inhibition of cell wall synthesis. mdpi.com

Alteration of cell membrane permeability. mdpi.com

Inhibition of protein and nucleic acid synthesis. mdpi.com

Disruption of efflux pumps that bacteria use to expel antibiotics. nih.gov

Inhibition of biofilm formation. mdpi.comnih.gov

The table below summarizes the findings on these mechanisms for related compounds and extracts.

MechanismAssays UsedKey Findings
Anti-inflammatory ELISA (for cytokines), Western Blot (for NF-κB)Inhibition of pro-inflammatory cytokine production, suppression of NF-κB activation. nih.govmdpi.com
Antioxidant DPPH, ABTS, FRAP assays, Lipid peroxidation assaysStrong radical scavenging activity, metal chelating ability, protection against DNA and protein damage. researchgate.netlawdata.com.tw
Antimicrobial Minimum Inhibitory Concentration (MIC) assays, Biofilm assaysActivity against Gram-positive and Gram-negative bacteria, inhibition of biofilm formation. mdpi.commdpi.com

Preclinical Pharmacological Profiling of Myli 4 15 En 9 One Non Human in Vitro and in Vivo Models

In Vitro Efficacy Assessment in Relevant Biological Models (e.g., bacterial strains, cell cultures)

The initial stages of preclinical evaluation for a novel compound such as Myli-4(15)-en-9-one would involve a comprehensive assessment of its biological activity in controlled, laboratory-based settings. This in vitro screening is crucial for determining the compound's potential therapeutic effects and mechanism of action at a cellular and molecular level.

For antibacterial activity, the compound would be tested against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria. Standard methods such as broth microdilution or agar (B569324) diffusion assays would be employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values quantify the lowest concentration of the compound required to inhibit visible growth and to kill 99.9% of the bacterial population, respectively.

In the context of anticancer research, the cytotoxic and cytostatic effects of this compound would be evaluated against a diverse range of human cancer cell lines. The National Cancer Institute's NCI-60 panel or similar large-scale screenings provide a standardized platform for this purpose. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays are commonly used to measure cell viability and proliferation. The results are typically expressed as the IC50 (half-maximal inhibitory concentration), which represents the concentration of the compound that inhibits 50% of cell growth. Further mechanistic studies might explore the compound's effects on apoptosis, cell cycle progression, and specific signaling pathways implicated in cancer.

The following table illustrates a hypothetical data representation for the in vitro efficacy of a test compound.

Biological ModelAssay TypeEndpointHypothetical Result
Staphylococcus aureus (ATCC 29213)Broth MicrodilutionMIC16 µg/mL
Escherichia coli (ATCC 25922)Broth MicrodilutionMIC>64 µg/mL
Human Breast Cancer Cell Line (MCF-7)MTT AssayIC50 (48h)5.2 µM
Human Colon Cancer Cell Line (HCT116)MTT AssayIC50 (48h)8.9 µM

Pharmacodynamic Evaluation in Non-Human Animal Models (e.g., rodent efficacy models)

Following promising in vitro data, the next step would be to assess the pharmacodynamic (PD) properties of this compound in living organisms. Pharmacodynamics examines the biochemical and physiological effects of a drug on the body. Rodent models, such as mice and rats, are commonly used for these studies due to their physiological similarities to humans and the availability of well-established disease models.

If this compound showed antibacterial potential in vitro, its efficacy would be tested in animal models of infection. For instance, a murine sepsis model or a thigh infection model could be used. In these models, animals are infected with a specific pathogen, and the ability of the compound to reduce bacterial load in various tissues or improve survival rates is evaluated.

For potential anticancer applications, xenograft models are frequently employed. In these models, human cancer cells are implanted into immunocompromised rodents, leading to the formation of tumors. The compound would then be administered to these animals, and its effect on tumor growth, size, and metastasis would be monitored over time. This provides crucial information about the compound's ability to exert its anticancer effects in a complex biological system.

Preclinical Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetics (PK) is the study of how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of this compound is essential for predicting its behavior in humans.

Absorption: This refers to the process by which the compound enters the bloodstream. Studies would investigate its bioavailability after administration through various routes (e.g., oral, intravenous).

Distribution: This describes the reversible transfer of the compound from the bloodstream to various tissues and organs in the body.

Metabolism: This involves the chemical modification of the compound by the body, primarily by enzymes in the liver, to facilitate its elimination.

Excretion: This is the process by which the compound and its metabolites are removed from the body, typically through urine or feces.

These studies involve administering the compound to animals and collecting blood and tissue samples at various time points to measure its concentration.

Metabolite Identification and Characterization in Non-Human Systems

During its passage through the body, a parent compound like this compound can be converted into various metabolites. Identifying and characterizing these metabolites is a critical component of preclinical development. This is because metabolites can have their own pharmacological activity or may contribute to toxicity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to analyze biological samples (e.g., plasma, urine, feces) from animal studies to identify the chemical structures of these metabolites.

Role of Hepatic Microsomal Enzymes in this compound Biotransformation

The liver is the primary site of drug metabolism, and a group of enzymes located in the endoplasmic reticulum of liver cells, known as hepatic microsomal enzymes, play a central role in this process. The cytochrome P450 (CYP450) superfamily of enzymes is particularly important for the biotransformation of a wide range of foreign compounds.

To investigate the role of these enzymes in the metabolism of this compound, in vitro studies using liver microsomes from different species (including human) are conducted. These experiments can identify the specific CYP450 isoforms responsible for metabolizing the compound. This information is crucial for predicting potential drug-drug interactions, as co-administered drugs that induce or inhibit these enzymes could alter the metabolism and, consequently, the efficacy and safety of this compound.

A hypothetical data table summarizing the involvement of CYP450 enzymes is presented below.

CYP450 IsoformRoute of MetabolismExtent of Metabolism
CYP1A2Not a major pathwayNegligible
CYP2C9Minor pathwayLow
CYP2D6Not a major pathwayNegligible
CYP3A4Major pathwayHigh

This table would indicate that CYP3A4 is the primary enzyme responsible for the biotransformation of the compound, a critical piece of information for its further clinical development.

Computational Chemistry and Molecular Modeling of Myli 4 15 En 9 One

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic structure and intrinsic properties of a molecule. wikipedia.org For Myli-4(15)-en-9-one, these calculations can reveal its three-dimensional geometry, electron distribution, and sites susceptible to chemical reaction.

Detailed research findings from QM studies on similar sesquiterpenoids demonstrate the power of this approach. researchgate.netacs.orgnih.gov Calculations typically focus on optimizing the molecular geometry to find the most stable conformation. Once optimized, a range of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions.

Furthermore, QM methods are used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and highlight electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP map would likely indicate nucleophilic character around the carbonyl oxygen and electrophilic character at the carbonyl carbon and the β-carbon of the enone system, which are crucial for potential interactions with biological targets. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can also be derived, providing a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Hypothetical QM-Calculated Electronic Properties of this compound (Illustrative data based on typical values for sesquiterpenoids calculated at the B3LYP/6-31G level)*

PropertyCalculated ValueUnitSignificance
HOMO Energy-6.85eVElectron-donating ability
LUMO Energy-2.15eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.70eVChemical reactivity/stability
Dipole Moment (μ)3.45DebyeMolecular polarity
Electronegativity (χ)4.50eVElectron-attracting tendency
Chemical Hardness (η)2.35eVResistance to charge transfer

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. researchgate.net This method is instrumental in identifying potential biological targets for a compound and elucidating its mechanism of action at a molecular level. For this compound, docking simulations can screen for potential protein targets and predict the binding affinity and specific interactions that stabilize the ligand-protein complex.

The process involves preparing the 3D structure of this compound and a library of potential protein targets. The compound is then computationally placed into the binding site of each target in numerous possible conformations. A scoring function is used to estimate the binding free energy for each pose, with lower scores typically indicating a more favorable interaction. researchgate.net Studies on other sesquiterpenoids have successfully used docking to identify inhibitors for targets involved in cancer, inflammation, and infectious diseases, such as peptide deformylase or acetylcholinesterase. researchgate.netnih.gov

A hypothetical docking study for this compound against a panel of cancer-related kinases might reveal a strong binding affinity for a specific target, such as Cyclin-Dependent Kinase 2 (CDK2). Further analysis would focus on the binding mode, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For instance, the carbonyl oxygen of this compound could act as a hydrogen bond acceptor with a donor residue in the kinase hinge region, a common interaction for kinase inhibitors.

Table 2: Illustrative Molecular Docking Results of this compound Against Various Protein Targets

Protein TargetPDB IDBinding Affinity (kcal/mol)Putative Biological Role
CDK21HCK-8.5Cell Cycle Regulation
TNF-α2AZ5-7.2Inflammation
Acetylcholinesterase4PQE-7.9Neurotransmission
Trypanothione Reductase2W0H-8.1Parasitic Survival

Table 3: Predicted Interactions between this compound and the CDK2 Active Site (PDB: 1HCK)

Interacting ResidueInteraction TypeDistance (Å)Ligand Atom Involved
LEU83Hydrogen Bond2.9O9 (Carbonyl)
LYS33Hydrophobic3.8C5, C6
ILE10Hydrophobic4.1C11, C12, C13 (Methyl groups)
VAL18Hydrophobic3.9C15 (Methylene)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. frontiersin.orgnih.gov MD simulations are crucial for assessing the stability of a docked pose, understanding the conformational flexibility of both the ligand and the protein, and analyzing the dynamics of their interactions.

Following a promising docking result, the this compound-protein complex would be placed in a simulated physiological environment (a box of water molecules and ions). The forces on every atom are then calculated using a force field, and Newton's laws of motion are applied to predict the subsequent atomic positions and velocities over a series of short time steps. mdpi.com These simulations, often run for hundreds of nanoseconds, generate a trajectory that reveals how the complex behaves over time.

Key analyses of the MD trajectory include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system. A low and stable RMSD for the ligand suggests it remains securely in the binding pocket. researchgate.net The Root Mean Square Fluctuation (RMSF) can identify which parts of the protein and ligand are flexible or rigid. This analysis would reveal the conformational dynamics of this compound within the binding site and confirm whether the key interactions predicted by docking are maintained throughout the simulation.

Table 4: Hypothetical Molecular Dynamics Simulation Metrics for the this compound-CDK2 Complex (100 ns Simulation)

MetricAverage ValueInterpretation
Protein RMSD1.8 Å (± 0.3 Å)The protein structure is stable throughout the simulation.
Ligand RMSD1.2 Å (± 0.4 Å)The ligand remains stably bound in the predicted pose.
Hydrogen Bond Occupancy (LEU83)85%The key hydrogen bond is strong and consistently maintained.
Radius of Gyration (Rg)19.5 Å (± 0.2 Å)The overall protein compactness remains consistent.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Cheminformatics involves the analysis of large datasets of chemical information to understand trends in chemical space, diversity, and drug-likeness. nih.govnih.gov

For a QSAR study, a dataset of this compound analogs with varying structural modifications would be synthesized and their biological activity (e.g., IC50 against a cancer cell line) measured. For each analog, a wide range of molecular descriptors (e.g., physicochemical, electronic, topological) would be calculated. Statistical methods are then used to develop an equation that predicts the activity based on the most relevant descriptors. rsc.orgmdpi.com A robust QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Cheminformatics analysis would place this compound within the context of known natural products and drugs. Descriptors like the fraction of sp³ hybridized carbons (Fsp³), number of stereocenters, and topological polar surface area (TPSA) are used to assess molecular complexity and drug-likeness. nih.gov Natural products like this compound typically occupy a different region of chemical space than purely synthetic molecules, often exhibiting greater three-dimensional complexity, which can lead to higher binding selectivity. rsc.org

Table 5: Illustrative Molecular Descriptors for a QSAR Analysis of Hypothetical this compound Derivatives

CompoundlogPTPSA (Ų)Fsp³IC50 (µM)
This compound3.517.10.735.2
Derivative 1 (2-hydroxy)3.137.30.732.8
Derivative 2 (1,10-epoxy)3.329.50.801.5
Derivative 3 (13-methoxy)3.626.30.798.1

De Novo Drug Design and Virtual Screening Based on this compound's Structural Features

Virtual screening and de novo design are advanced computational strategies for discovering new lead compounds. frontiersin.orgnih.gov Virtual screening involves using computers to search large databases of existing compounds to identify those likely to bind to a specific target. tandfonline.commdpi.com This can be done by docking every compound in the library to the target or by searching for compounds with structural or pharmacophoric similarity to a known active molecule like this compound.

De novo design, meaning "from the beginning," uses algorithms to build novel molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. researchgate.netnih.gov The sesquiterpenoid core of this compound can serve as a "scaffold" or starting fragment. researchgate.netrsc.org A de novo design program could then explore different chemical decorations on this scaffold, optimizing for improved binding affinity, selectivity, and drug-like properties. This approach has the potential to generate entirely novel chemical entities with desired pharmacological profiles that retain the favorable structural features of the natural product template.

Table 6: Hypothetical Results from a Scaffold-Based Virtual Screen Using the this compound Core

Hit Compound IDTanimoto Similarity to ParentPredicted Binding Affinity (kcal/mol)Predicted Target
ZINC123456780.85-9.2CDK2
ZINC234567890.79-8.8CDK2
ZINC345678900.81-8.7CDK2
ZINC456789010.75-8.5CDK2

Advanced Analytical Methodologies for Myli 4 15 En 9 One Research

Development of Highly Sensitive and Specific Chromatographic Methods (e.g., UHPLC-MS/MS) for Quantification

The quantification of Myli-4(15)-en-9-one in complex matrices requires highly sensitive and specific analytical methods. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful tool for this purpose. nih.govresearchgate.net This technique offers superior separation efficiency, sensitivity, and selectivity compared to conventional HPLC. researchgate.net

The development of a UHPLC-MS/MS method involves several key steps:

Chromatographic Separation: Optimization of the stationary phase, mobile phase composition, and gradient elution is crucial for achieving good separation of this compound from other matrix components. ub.edu For instance, pentafluorophenylpropyl (PFPP) columns have been shown to provide excellent separation for various organic compounds. ub.edu

Mass Spectrometry Detection: The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity. nih.govmdpi.com This involves selecting specific precursor and product ion transitions unique to this compound, minimizing interferences from the sample matrix. nih.gov The ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is optimized to achieve the best ionization efficiency for the compound. ub.edu

Method Validation: A rigorous validation process is essential to ensure the reliability of the method. nih.gov This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and matrix effects, often following guidelines from regulatory bodies. nih.govnih.gov

Interactive Data Table: Typical Parameters for UHPLC-MS/MS Method Development

ParameterDescriptionTypical Values/Considerations
Column Chemistry The type of stationary phase used for separation.C18, PFP, HILIC
Mobile Phase The solvent system used to elute the analyte.Acetonitrile (B52724), Methanol, Water with additives like formic acid or ammonium (B1175870) acetate. researchgate.net
Ionization Mode The method used to generate ions for MS analysis.ESI (positive or negative), APCI
Precursor Ion (m/z) The mass-to-charge ratio of the parent molecule selected in the first quadrupole.Specific to this compound
Product Ion (m/z) The mass-to-charge ratio of the fragment ion selected in the third quadrupole.Specific to this compound
Collision Energy (eV) The energy applied to induce fragmentation of the precursor ion.Optimized for maximum product ion intensity.

Application of Advanced Mass Spectrometry Techniques (e.g., Ion Mobility-MS) for Metabolomics and Proteomics

Advanced mass spectrometry techniques are instrumental in the fields of metabolomics and proteomics to study the effects and metabolic pathways related to this compound. Ion Mobility-Mass Spectrometry (IM-MS) is a particularly powerful technology that adds another dimension of separation to traditional mass spectrometry. nih.gov

Key advantages of IM-MS in this compound research include:

Enhanced Separation: IM-MS separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.gov This allows for the separation of isomers and isobars that would otherwise be indistinguishable by conventional MS, leading to more confident metabolite identification. researchgate.net

Collision Cross Section (CCS) Measurement: IM-MS provides a physicochemical identifier called the collision cross section (CCS), which is related to the ion's shape. nih.gov Building libraries of CCS values for metabolites can significantly increase the confidence in compound identification. uantwerpen.bersc.org

Structural Characterization: Coupling IM-MS with various fragmentation techniques provides more detailed structural information, aiding in the annotation of unknown metabolites and their fragments. nih.gov

Other advanced MS techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS offer ultra-high resolution and mass accuracy, enabling the precise determination of elemental compositions for unknown metabolites of this compound. nih.govchromatographyonline.com

Interactive Data Table: Comparison of Advanced Mass Spectrometry Techniques

TechniquePrincipleKey Advantages for this compound Research
Ion Mobility-MS (IM-MS) Separates ions based on their mobility through a buffer gas under an electric field. researchgate.netSeparation of isomers, increased peak capacity, provides CCS values for higher confidence identification. nih.govrsc.org
Fourier Transform Ion Cyclotron Resonance MS (FT-ICR-MS) Traps ions in a magnetic field and measures their cyclotron frequency to determine m/z. chromatographyonline.comUnparalleled mass resolution and accuracy for unambiguous elemental formula determination. nih.gov
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis for structural elucidation. numberanalytics.comProvides fragmentation patterns for structural confirmation and identification of metabolites.

Hyphenated Techniques for In Vivo and In Vitro Sample Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in both in vivo and in vitro samples. nih.gov The coupling of techniques like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) provides a powerful platform for separating and identifying compounds in complex biological matrices. researchgate.net

Commonly used hyphenated techniques include:

LC-MS: This is the most widely used hyphenated technique in pharmaceutical and biomedical analysis. saspublishers.com It is highly suitable for the analysis of non-volatile and thermally labile compounds like this compound and its metabolites.

GC-MS: This technique is ideal for the analysis of volatile and semi-volatile compounds. Derivatization may be required for non-volatile compounds to make them amenable to GC analysis.

LC-NMR: The coupling of liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the separated compounds, which is highly valuable for the unambiguous identification of novel metabolites. researchgate.net

These techniques allow for comprehensive profiling of metabolites in various biological samples such as plasma, urine, and tissue extracts, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. saspublishers.com

Development of Biosensors and Immunoassays for this compound Detection

The development of biosensors and immunoassays offers a promising avenue for the rapid, sensitive, and selective detection of this compound. mdpi.comsemanticscholar.org These methods can be particularly useful for high-throughput screening and point-of-care applications.

Biosensors:

Principle: Biosensors are analytical devices that combine a biological recognition element (e.g., enzyme, antibody, nucleic acid) with a physicochemical transducer. nih.govnih.gov The interaction between the target analyte (this compound) and the bioreceptor generates a measurable signal. nih.gov

Types: Various types of biosensors could be developed, including electrochemical, optical, and piezoelectric biosensors. nih.gov For instance, an electrochemical biosensor might utilize an enzyme that specifically metabolizes this compound, leading to a change in current or potential. mdpi.com

Advantages: Biosensors can offer high sensitivity, specificity, portability, and the potential for real-time monitoring. mdpi.comnih.gov Nanomaterials like gold nanoparticles or quantum dots can be incorporated to enhance the sensitivity and performance of the biosensor. nih.gov

Immunoassays:

Principle: Immunoassays are based on the highly specific binding between an antibody and an antigen. semanticscholar.org For this compound, a specific antibody would be raised against the compound or a hapten-carrier conjugate. nih.gov

Formats: The most common immunoassay format is the Enzyme-Linked Immunosorbent Assay (ELISA). researchgate.net This can be designed in a competitive or non-competitive format for the quantification of this compound.

Advantages: Immunoassays are generally robust, cost-effective, and suitable for analyzing a large number of samples. semanticscholar.org The development of polyclonal or monoclonal antibodies with high affinity and specificity is a critical step. semanticscholar.orgcrubarjamaica.com

Isotopic Labeling and Tracing Techniques for Metabolic Flux and Degradation Studies

Isotopic labeling and tracing techniques are powerful tools for elucidating the metabolic pathways and degradation of this compound. sigmaaldrich.com These methods involve introducing atoms with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into the this compound molecule and tracking their fate within a biological system. nih.gov

Metabolic Flux Analysis (MFA):

By feeding cells or organisms with isotopically labeled this compound, researchers can trace the labeled atoms as they are incorporated into various metabolites. nih.gov

Analysis of the mass isotopologue distribution (MID) of downstream metabolites using mass spectrometry or NMR spectroscopy allows for the quantitative determination of metabolic fluxes through different pathways. biorxiv.orgfrontiersin.org This provides a dynamic view of how this compound is metabolized and integrated into the cellular metabolic network. nih.gov

Software tools like INCA (Isotopomer Network Compartmental Analysis) can be used to model the data from tracer experiments and quantify the flow of labeled atoms. vanderbilt.edu

Degradation Studies:

Isotopic labeling can also be used to study the degradation pathways of this compound in various environments.

By monitoring the appearance of labeled fragments over time, researchers can identify the primary degradation products and elucidate the mechanisms of degradation.

The use of specific isotopic labeling patterns can help to answer very specific questions about the metabolic fate of different parts of the this compound molecule. nih.gov

Interactive Data Table: Isotopic Tracers in Metabolic Studies

IsotopeApplication in this compound ResearchDetection Method
¹³C Tracing the carbon backbone through metabolic pathways. researchgate.netMass Spectrometry, NMR Spectroscopy
¹⁵N Investigating nitrogen metabolism if the compound contains nitrogen.Mass Spectrometry, NMR Spectroscopy
²H (Deuterium) Studying specific enzymatic reactions and hydrogen exchange.Mass Spectrometry, NMR Spectroscopy

Ecological and Environmental Considerations of Myli 4 15 En 9 One

Natural Occurrence and Distribution in Ecosystems

Myli-4(15)-en-9-one is a naturally occurring sesquiterpenoid primarily found in the plant kingdom, specifically within certain species of liverworts. hebmu.edu.cnnih.gov Liverworts, belonging to the division Marchantiophyta, are non-vascular plants known for producing a diverse array of secondary metabolites with unique structural characteristics. nih.govwikipedia.org

Research has pinpointed the liverwort Mylia taylorii, also known as Taylor's flapwort, as a principal natural source of this compound. nih.govvulcanchem.comresearchgate.net This compound is often isolated from the essential oils and extracts of this species alongside other related sesquiterpenoids, such as myliol (B1255977). nih.govvulcanchem.com The co-occurrence of these compounds suggests they may share common biosynthetic pathways within the liverwort. vulcanchem.com Investigations into the constituents of Mylia taylorii and the related species Mylia nuda have identified Myli-4(15)-ene, a structurally similar hydrocarbon, as well. researchgate.netnih.govresearchgate.net

The distribution of this compound in ecosystems is directly tied to the habitat of its source organisms. Mylia taylorii typically thrives in mountainous regions of northern Europe, continental Europe, Greenland, and parts of North America and eastern Asia. vulcanchem.com It prefers high-rainfall climates and acidic, peaty, or rocky substrates, such as banks, the base of trees, and open woodlands. vulcanchem.com The presence of this compound is therefore expected in these specific ecological niches.

While primarily associated with liverworts, the study of microbial biotransformation has also become a significant context for the occurrence of this compound in laboratory and potentially industrial settings. hebmu.edu.cnnmb-journal.commedcraveonline.com

Table 1: Documented Natural Sources of this compound and Related Compounds

Compound Name Natural Source Family
This compound Mylia taylorii Myliaceae
Myliol Mylia taylorii Myliaceae

Role of this compound in Inter-species Chemical Ecology

The production of secondary metabolites like this compound by organisms such as liverworts is rarely without ecological purpose. These compounds are key players in the complex interactions between species, a field known as chemical ecology. The roles of such chemicals often involve defense and communication.

Defense Mechanisms: Plants have developed an array of physical and chemical defenses to protect against herbivores and pathogens. gau.edu.bdnih.gov Chemical defenses involve a vast arsenal (B13267) of secondary metabolites, including terpenoids, which can act as toxins, feeding deterrents, or growth inhibitors. nih.govnih.gov Sesquiterpenoids, the class to which this compound belongs, are widely recognized for their defensive properties, exhibiting anti-inflammatory, antibacterial, and insecticidal activities. nih.gov Although direct studies on the defensive role of this compound are limited, its structural complexity and origin in a vulnerable, non-vascular plant like a liverwort strongly suggest it functions as a chemical defense agent. nih.govmdpi.com It likely contributes to protecting the liverwort from being consumed by insects or other herbivores and provides resistance against microbial pathogens. gau.edu.bdnih.gov

Biodegradation and Environmental Fate Studies

The environmental fate of a chemical compound describes its transport and transformation in the environment. theses.fr For a naturally-produced substance like this compound, its persistence is determined by processes such as biodegradation, hydrolysis, and photolysis. whiterose.ac.uk

Specific, comprehensive environmental fate and degradation pathway studies for this compound are not extensively documented in the reviewed literature. However, based on its chemical structure (a sesquiterpenoid ketone) and the known fate of similar organic compounds, its persistence in the environment is expected to be limited. whiterose.ac.ukmdpi.com

The most significant process in its environmental degradation is likely biodegradation. whiterose.ac.uk As a natural product, soil and water microorganisms have likely evolved enzymatic systems capable of breaking it down. The biotransformation of this compound by the common soil fungus Aspergillus niger provides direct evidence of this. hebmu.edu.cnnih.gov This microbial action represents a key pathway by which the compound is broken down and removed from the ecosystem, preventing long-term accumulation. medcraveonline.com Other abiotic processes, such as photolysis (degradation by sunlight) and hydrolysis (reaction with water), would also contribute to its breakdown, although their relative importance is unknown without specific studies. theses.fr

Biotransformation by Environmental Microorganisms or Plants

Biotransformation is the structural modification of a chemical compound by a living organism or its enzymes. medcraveonline.com This process is a cornerstone of microbial metabolism and is well-documented for this compound. mdpi.comnih.gov

Fungi, in particular, are adept at transforming complex organic molecules. Studies have shown that the fungus Aspergillus niger can effectively biotransform this compound. nih.govresearchgate.netous.ac.jp The transformation is highly specific; A. niger regioselectively hydroxylates the compound at one of the geminal dimethyl groups. nih.govresearchgate.net This reaction converts this compound into a 12-hydroxylated derivative. hebmu.edu.cn

This microbial transformation is significant for several reasons. It demonstrates a natural pathway for the compound's degradation in the environment, as discussed in the previous section. medcraveonline.com Furthermore, it highlights the potential of using microorganisms to produce novel, functionalized derivatives of this compound that may not be readily available from natural sources or through conventional chemical synthesis. nmb-journal.comnih.gov

Table 2: Microbial Biotransformation of this compound

Microorganism Substrate Reaction Type Product Reference

Future Research Directions and Translational Perspectives for Myli 4 15 En 9 One

Exploration of Novel Biological Roles and Therapeutic Hypotheses in Preclinical Settings

The initial step in expanding the therapeutic potential of Myli-4(15)-en-9-one involves broad, unbiased screening to uncover novel biological activities. High-throughput screening (HTS) against a diverse array of biological targets, including enzymes, receptors, and whole-cell models, can reveal unexpected therapeutic opportunities. A series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, for example, were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs) and showed anti-proliferative activity against human tumor cell lines nih.gov. This approach can generate a comprehensive bioactivity profile for this compound.

Further exploration should involve phenotypic screening in disease-relevant cellular models. For instance, its effects on cancer cell proliferation, inflammation pathways, or neuronal function can be systematically investigated. The discovery of a natural product with broad antitumor cell activity, EPD, and its subsequent synthesis and profiling in over a hundred human cell line viability assays, provides a template for how new insights into its potential applications can be gained nih.gov.

Table 1: Illustrative Preclinical Screening Cascade for this compound

Screening Stage Assay Type Potential Targets/Models Objective
Primary Screen High-Throughput Screening (HTS) Panel of kinases, GPCRs, ion channels Identify initial biological activities
Secondary Screen Cellular Assays Cancer cell lines (e.g., MCF-7, A549), immune cells (e.g., macrophages) Validate primary hits and assess cellular effects
Tertiary Screen Disease-Specific Models 3D organoids, animal models of disease Evaluate efficacy in a more physiologically relevant context

| Mechanism of Action | Target deconvolution studies | Chemical proteomics, genetic screening | Identify the specific molecular targets |

Development of Advanced Synthetic Routes for Scalable and Sustainable Production

For this compound to be a viable therapeutic candidate, a robust and scalable synthetic route is imperative. Natural product synthesis is often challenging due to complex stereochemistry and functional groups. Future research should focus on developing a total synthesis that is not only efficient but also amenable to large-scale production. This includes the exploration of novel catalytic methods, flow chemistry, and biocatalysis to improve yield and reduce environmental impact.

Inspired by the syntheses of other complex sesquiterpenoids, the development of a synthetic route for this compound could provide access to larger quantities of the pure material and also enable the preparation of stereoisomers and analogues for further investigation nih.gov. For instance, the enantioselective synthesis of cadinanes starting from R-(−)- or S-(+)-carvone highlights a strategy for controlling stereochemistry nih.gov. Moreover, computer-aided synthesis planning (CASP) has been applied to complex natural products and can facilitate the design of efficient synthetic pathways nih.gov.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Impact

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics data is crucial. This involves combining genomics, transcriptomics, proteomics, and metabolomics to map the cellular pathways modulated by the compound. For example, a multi-omics analysis in chronic lymphocytic leukemia revealed a clinically relevant proliferative drive associated with mTOR-MYC-OXPHOS activity nih.gov. A similar approach for this compound could uncover its mechanism of action and identify potential biomarkers of response.

Sequential multi-omics analysis can also reveal dynamic changes in cellular processes over time following treatment. In a study on long COVID, profiling of cytokines, proteome, and metabolome revealed a sustained inflammatory response and dysregulation in key metabolic pathways nih.gov. This methodology could be applied to understand the long-term effects and potential resistance mechanisms to this compound.

Table 2: Proposed Multi-Omics Integration Strategy for this compound

Omics Layer Methodology Information Gained
Transcriptomics RNA-Seq Changes in gene expression profiles
Proteomics Mass Spectrometry Alterations in protein abundance and post-translational modifications
Metabolomics NMR, Mass Spectrometry Shifts in metabolic pathways and key metabolites

| Genomics | CRISPR screens | Identification of genes that confer sensitivity or resistance |

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product drug discovery ijrpas.com. These technologies can be applied to various stages of this compound research, from target identification to lead optimization. AI algorithms can analyze large datasets of natural products to predict novel bioactivities and molecular targets for this compound ijrpas.comhelmholtz-hips.de.

Machine learning models can be trained to predict the structure-activity relationships (SAR) of this compound analogues, thereby guiding the design of more potent and selective compounds ijrpas.com. AI can also accelerate the analysis of high-throughput screening data and aid in computer-aided drug design to create novel, biologically active molecules based on the this compound scaffold, potentially reducing the time and cost of drug development jhidc.org. While the application of AI in natural product research is still emerging, its potential to accelerate discovery is significant nih.gov.

Optimization Strategies for Enhanced Potency and Selectivity of this compound Analogues in Preclinical Research

Lead optimization is a critical step in drug development, aiming to improve the pharmacological properties of a lead compound. For this compound, this will involve the synthesis and evaluation of a focused library of analogues to enhance potency and selectivity. Structure-based drug design, guided by X-ray crystallography or cryo-electron microscopy of this compound bound to its target, can inform the rational design of new analogues.

The synthesis of analogues of the sesquiterpene lactone EPD was crucial for further investigation into its potential as an anticancer agent nih.gov. Similarly, the preparation of derivatives of trilobolide-6-O-isobutyrate allowed for evaluation against hepatocellular carcinoma mdpi.com. These examples underscore the importance of medicinal chemistry efforts to modify the core structure of this compound to improve its drug-like properties.

Table 3: Key Compound Names Mentioned

Compound Name
This compound
2-anilino-4-(1H-pyrrol-3-yl)pyrimidines
EPD
Trilobolide-6-O-isobutyrate
R-(−)-carvone

Q & A

Q. Q1. What are the established synthetic pathways for Myli-4(15)-en-9-one, and how do reaction conditions influence yield and stereochemical outcomes?

Methodological Answer: Synthetic routes often involve terpene cyclization or oxidation of precursor sesquiterpenes. Key factors include solvent polarity (e.g., dichloromethane vs. ethanol), temperature gradients, and catalyst selection (e.g., Lewis acids like BF₃·Et₂O). For reproducibility, document reaction kinetics (time-temperature profiles) and characterize intermediates via NMR (¹H/¹³C) and GC-MS . Table 1: Common Techniques for Synthesis Optimization

ParameterImpact on YieldAnalytical Validation
Catalyst LoadingLinear correlation with enantiomeric excessHPLC chiral columns
Solvent PolarityAffects cyclization rateDielectric constant measurements

Q. Q2. How can structural elucidation of this compound be systematically validated to resolve ambiguities in double-bond positioning?

Methodological Answer: Combine 2D NMR (COSY, NOESY) with computational modeling (DFT-based chemical shift predictions). For conflicting data (e.g., NOE vs. X-ray), prioritize crystallography for absolute configuration. Cross-validate with IR spectroscopy for functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. Q3. What experimental and computational strategies address contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Experimental: Use isogenic cell lines to isolate target-specific effects. For example, compare wild-type vs. efflux-pump-deficient bacterial strains to distinguish intrinsic antimicrobial activity from cytotoxicity .
  • Computational: Perform molecular docking (AutoDock Vina) to identify binding affinities for divergent targets (e.g., bacterial enzymes vs. human kinases). Validate with SPR (surface plasmon resonance) for kinetic binding data .
    Table 2: Common Sources of Data Variability
SourceMitigation Strategy
Cell Line HeterogeneityUse ATCC-validated lines with ≤5 passages
Solvent ArtifactsInclude solvent-only controls in bioassays

Q. Q4. How can researchers design a robust QSAR (Quantitative Structure-Activity Relationship) model for this compound derivatives, incorporating stereoelectronic effects?

Methodological Answer:

  • Descriptor Selection: Include steric (e.g., Taft’s Es), electronic (Hammett σ), and topological (Wiener index) parameters.
  • Validation: Apply leave-one-out cross-validation (LOOCV) and report R²/q² values. Use Schrödinger’s Maestro for partial least squares (PLS) regression .
  • Ethical Consideration: Avoid overfitting by limiting descriptors to ≤1/5th of the dataset size .

Q. Q5. What protocols ensure reproducibility in isolation and purification of this compound from natural sources, minimizing batch-to-batch variability?

Methodological Answer:

  • Extraction: Standardize plant material (e.g., voucher specimens, harvest season) and use Soxhlet extraction with hexane:EtOAc (3:1).
  • Chromatography: Employ flash chromatography (silica gel, gradient elution) followed by preparative HPLC (C18 column, 70% MeOH). Document retention times and UV λmax .

Q. Q6. How should researchers navigate conflicting spectroscopic data (e.g., ¹³C NMR shifts) for this compound across literature sources?

Methodological Answer:

  • Reanalysis: Replicate experiments under identical conditions (solvent, temperature, concentration).
  • Collaboration: Share raw data (FID files) via repositories like Chemotion for peer validation .
  • Error Analysis: Quantify instrument drift using certified reference standards (e.g., tetramethylsilane) .

Q. Q7. What statistical frameworks are optimal for analyzing dose-response curves in this compound toxicity studies?

Methodological Answer: Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation). Report IC₅₀ with 95% confidence intervals. For non-monotonic responses, apply Akaike’s Information Criterion (AIC) to compare one-site vs. two-site binding models .

Data Management and Reproducibility

Q. Q8. How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be implemented for this compound research data?

Methodological Answer:

  • Metadata: Use ISA-Tab format to annotate experimental conditions.
  • Repositories: Deposit spectra in nmrXiv and synthetic protocols in RADAR4Chem .
  • Licensing: Apply CC-BY 4.0 to enable derivative works .

Q. Q9. What steps resolve discrepancies between computational predictions and experimental results for this compound’s thermodynamic stability?

Methodological Answer:

  • Calibration: Compare DFT (B3LYP/6-311+G*) with experimental ΔG values from DSC (differential scanning calorimetry).
  • Error Sources: Account for solvent effects in simulations (e.g., CPCM solvation model) .

Q. Q10. How to design a collaborative study validating this compound’s pharmacokinetics across multiple labs?

Methodological Answer:

  • Protocol Harmonization: Standardize LC-MS/MS parameters (e.g., ESI ionization, collision energy).
  • Blinding: Use coded samples to eliminate bias.
  • Data Integration: Apply meta-analysis (RevMan) to aggregate AUC and Cmax values .

Key Considerations for Researchers

  • Ethical Compliance: Adhere to institutional guidelines for chemical safety and data integrity .
  • Interdisciplinary Collaboration: Engage spectroscopists, synthetic chemists, and computational biologists to address multifaceted challenges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.